molecular formula C12H22O4 B1588822 4,7,10,13-Tetraoxahexadeca-1,15-diene CAS No. 90736-68-8

4,7,10,13-Tetraoxahexadeca-1,15-diene

Cat. No.: B1588822
CAS No.: 90736-68-8
M. Wt: 230.3 g/mol
InChI Key: ZEWNANDAGSVPKE-UHFFFAOYSA-N
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Description

4,7,10,13-Tetraoxahexadeca-1,15-diene is an organic compound with the molecular formula C12H22O4. It is characterized by the presence of four oxygen atoms and two double bonds within a 16-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13-Tetraoxahexadeca-1,15-diene typically involves the reaction of triethylene glycol with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,7,10,13-Tetraoxahexadeca-1,15-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, saturated ethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,7,10,13-Tetraoxahexadeca-1,15-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7,10,13-Tetraoxahexadeca-1,15-diene involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. The presence of multiple ether linkages and double bonds enables the compound to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-3-5-13-7-9-15-11-12-16-10-8-14-6-4-2/h3-4H,1-2,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWNANDAGSVPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCOCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446884
Record name 4,7,10,13-Tetraoxahexadeca-1,15-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90736-68-8
Record name 4,7,10,13-Tetraoxahexadeca-1,15-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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